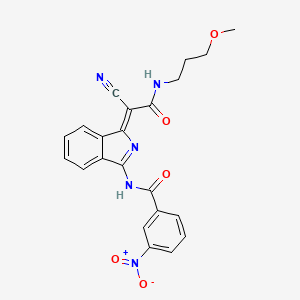![molecular formula C22H25N3O6 B2553820 2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891130-87-3](/img/structure/B2553820.png)
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, also known as PTOPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTOPA belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
NMR Study of Novel Oxadiazole Derivatives
A study reported the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, showcasing the application of NMR techniques for structural determination. This derivative was synthesized through a series of reactions and its structure was confirmed by elemental analysis, IR, and NMR techniques, indicating the utility of 1,3,4-oxadiazole derivatives in synthesizing complex molecules with potential biological activities (Li Ying-jun, 2012).
Pharmacological Evaluation as CRMP 1 Inhibitors
Another study designed and synthesized a series of 1,3,4-oxadiazole derivatives to investigate their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting applications in small lung cancer treatment. This research highlights the importance of molecular design, synthesis, and in vitro evaluation in developing new therapeutic agents (Ishan I. Panchal et al., 2020).
Kinetics of Hydrolysis and Cyclisation
Research into the kinetics of base-catalyzed hydrolysis and cyclization of substituted acetamide and benzamide O-(phenoxycarbonyl)oximes, including derivatives similar to the compound of interest, contributes to understanding the chemical behavior and potential reactions of 1,3,4-oxadiazole compounds under different conditions (J. Mindl et al., 1999).
Synthesis and Biological Screening
A study on the synthesis, characterization, and biological screening of 5-substituted-1,3,4-oxadiazole-2yl derivatives explores the chemical synthesis and potential biological applications of these compounds, including their activity against various enzymes, demonstrating the versatility of 1,3,4-oxadiazole derivatives in pharmaceutical research (A. Rehman et al., 2013).
Computational and Pharmacological Evaluation
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions further illustrates the broad range of scientific research applications for 1,3,4-oxadiazole derivatives, encompassing drug discovery and the evaluation of therapeutic potential (M. Faheem, 2018).
Orientations Futures
The future directions for the study of “2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide” and its derivatives could involve designing new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Propriétés
IUPAC Name |
2-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-4-27-17-12-15(13-18(28-5-2)20(17)29-6-3)21-24-25-22(31-21)23-19(26)14-30-16-10-8-7-9-11-16/h7-13H,4-6,14H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHZYCKCZYAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)
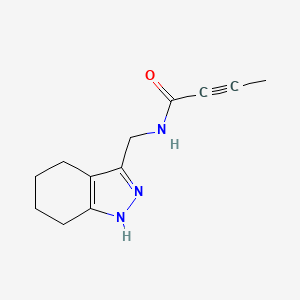

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)
![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)
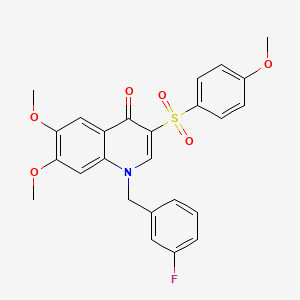
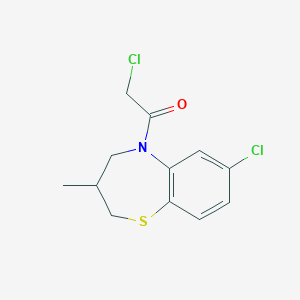
![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)
![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

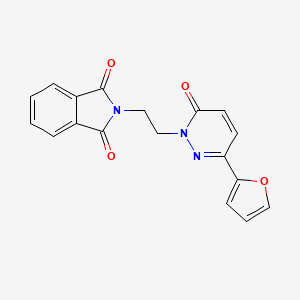

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)
